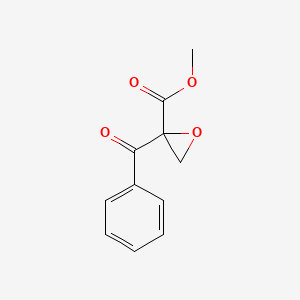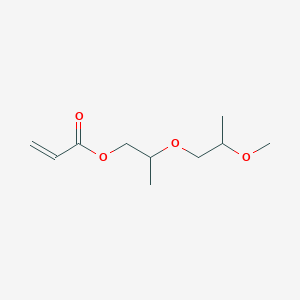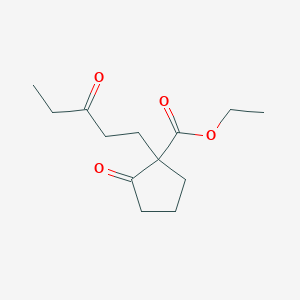![molecular formula C18H31IN2 B14269890 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide CAS No. 171780-14-6](/img/structure/B14269890.png)
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide is a quaternary ammonium compound It is characterized by the presence of a pyridine ring substituted with a methylpyrrolidinyl group and an octyl chain, with an iodide counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 3-pyridylmethyl chloride, is reacted with (S)-1-methylpyrrolidine under basic conditions to form 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine.
Quaternization: The resulting pyridine derivative is then quaternized with 1-iodooctane in the presence of a suitable solvent, such as acetonitrile, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as chloride, bromide, or hydroxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
科学的研究の応用
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
作用機序
The mechanism of action of 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. It can also form complexes with various biomolecules, affecting their function. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and inhibition of essential cellular processes.
類似化合物との比較
Similar Compounds
- 3-[(2S)-1-Methylpyrrolidin-2-YL]pyridine
- 1-Octylpyridin-1-ium iodide
- N-Methylpyrrolidinium iodide
Uniqueness
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide is unique due to its combination of a pyridine ring, a methylpyrrolidinyl group, and an octyl chain. This structure imparts specific physicochemical properties, such as enhanced lipophilicity and the ability to form stable complexes with various molecules. These properties make it particularly useful in applications requiring membrane interaction and complex formation.
特性
CAS番号 |
171780-14-6 |
|---|---|
分子式 |
C18H31IN2 |
分子量 |
402.4 g/mol |
IUPAC名 |
3-[(2S)-1-methylpyrrolidin-2-yl]-1-octylpyridin-1-ium;iodide |
InChI |
InChI=1S/C18H31N2.HI/c1-3-4-5-6-7-8-14-20-15-9-11-17(16-20)18-12-10-13-19(18)2;/h9,11,15-16,18H,3-8,10,12-14H2,1-2H3;1H/q+1;/p-1/t18-;/m0./s1 |
InChIキー |
DQKRBBNRIYBTFO-FERBBOLQSA-M |
異性体SMILES |
CCCCCCCC[N+]1=CC=CC(=C1)[C@@H]2CCCN2C.[I-] |
正規SMILES |
CCCCCCCC[N+]1=CC=CC(=C1)C2CCCN2C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


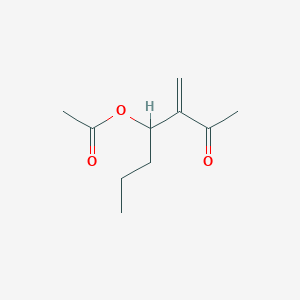
![4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B14269814.png)

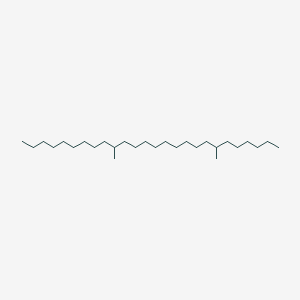
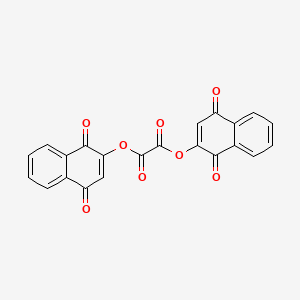
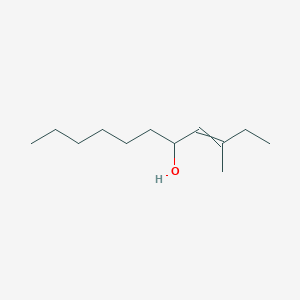

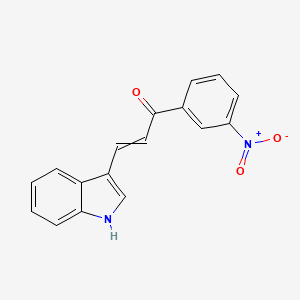
![(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate](/img/structure/B14269865.png)

![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)
